(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole
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Overview
Description
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dihydro-2H-pyrrole. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(4-Methoxybenzylidene)amino-5-methyl-4H-1,2,4-triazole-3-thiol
- (Z)-4-(4-Methoxybenzylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the presence of a methoxy group and a Schiff base moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydropyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,8-9H,6-7H2,1H3/b11-8- |
InChI Key |
JSXBJMIAZDKXEN-FLIBITNWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCN=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCN=C2 |
Origin of Product |
United States |
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